4-Chloro-3-nitrobenzenesulfonamide
Overview
Description
4-Chloro-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5ClN2O4S. It is a light yellow to light brown crystalline powder and is primarily used as a chemical intermediate in the synthesis of azo dyes .
Mechanism of Action
Target of Action
It is known that the compound is used as a chemical intermediate for azo dyes , suggesting that its targets could be enzymes or other molecules involved in dye synthesis or binding.
Mode of Action
The mode of action of 4-Chloro-3-nitrobenzenesulfonamide depends on its application in different fields . In the pharmaceutical industry, it may act as a precursor for the synthesis of active pharmaceutical ingredients (APIs) that target specific biological processes or diseases .
Biochemical Pathways
Given its role as a chemical intermediate for azo dyes , it is likely involved in the biochemical pathways related to dye synthesis and binding.
Pharmacokinetics
Some basic properties such as its melting point (25-35 °c), boiling point (175-176 °c), and water solubility (2248mg/L at 15 ºC) are known . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a chemical intermediate for azo dyes , its primary result of action may be the production of these dyes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be at room temperature in an inert atmosphere . Additionally, any discharge of this compound into the environment must be avoided , indicating that environmental contamination could potentially alter its effectiveness and stability.
Biochemical Analysis
Biochemical Properties
4-Chloro-3-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of complex organic compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been studied for its potential inhibitory effects on certain enzymes, which could be useful in therapeutic applications . The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes, thereby modulating the activity of the target enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular function . Additionally, it may impact cell signaling by interacting with key signaling molecules, thereby modulating the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with target biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitrobenzenesulfonamide typically involves the reaction of 2-chloronitrobenzene with chlorosulphonic acid. The reaction mass is heated to 100°C and maintained at that temperature for 6 hours. After cooling to ambient temperature and stirring for an additional 12 hours, the reaction mass is poured into chilled aqueous ammonia and stirred at -10°C for 3 hours. The mixture is then warmed to 23°C and stirred for another 2 hours. The solid product is filtered, washed with water, and dried under vacuum at 60°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution: Products include derivatives where the chloro or nitro groups are replaced by other functional groups.
Reduction: The major product is 4-chloro-3-aminobenzenesulfonamide.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-Chloro-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of azo dyes and other industrial chemicals
Comparison with Similar Compounds
- 3-Nitrobenzenesulfonamide
- 2-Chloro-5-nitrobenzenesulfonamide
- 4-Chloro-3,5-dinitrobenzenesulfonic acid
- 4-Nitrobenzenesulfonamide
Comparison: 4-Chloro-3-nitrobenzenesulfonamide is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-chloro-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZGXONNVLTQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052649 | |
Record name | 4-Chloro-3-nitrobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052649 | |
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Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | 4-Chloro-3-nitrobenzenesulfonamide | |
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Vapor Pressure |
0.0000018 [mmHg] | |
Record name | 4-Chloro-3-nitrobenzenesulfonamide | |
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CAS No. |
97-09-6 | |
Record name | 4-Chloro-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-09-6 | |
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Record name | 4-Chloro-3-nitrobenzenesulfonamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097096 | |
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Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |
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Record name | Benzenesulfonamide, 4-chloro-3-nitro- | |
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Record name | 4-Chloro-3-nitrobenzenesulphonamide | |
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Record name | 4-chloro-3-nitrobenzenesulphonamide | |
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Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |
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Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |
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Retrosynthesis Analysis
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